molecular formula C14H21NO B5294589 N-(1-ethylpropyl)-2,4-dimethylbenzamide

N-(1-ethylpropyl)-2,4-dimethylbenzamide

Cat. No. B5294589
M. Wt: 219.32 g/mol
InChI Key: UDRAAJUKGQSXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-2,4-dimethylbenzamide, also known as DEET, is a colorless, oily liquid that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 as a means to protect soldiers from insect-borne diseases. Since then, DEET has become one of the most widely used insect repellents in the world.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-2,4-dimethylbenzamide is not fully understood. However, it is believed that this compound works by disrupting the insects' olfactory receptors, which are responsible for detecting human scent. This compound may also interfere with the insects' ability to detect carbon dioxide, which is another signal that humans emit.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound has also been shown to have some systemic effects, including the ability to cross the blood-brain barrier and affect neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

N-(1-ethylpropyl)-2,4-dimethylbenzamide is a widely used insect repellent, and its effectiveness has been extensively studied in laboratory experiments. This compound is relatively easy to use and can be applied to skin or clothing. However, this compound can be difficult to work with in laboratory settings due to its oily nature and potential for skin irritation.

Future Directions

There are several areas of research that could be explored in the future related to N-(1-ethylpropyl)-2,4-dimethylbenzamide. Some of these include:
1. Developing new formulations of this compound that are more effective and less irritating to the skin.
2. Studying the long-term effects of this compound exposure on human health.
3. Investigating the potential for this compound to be used as a treatment for insect-borne diseases.
4. Exploring the use of this compound in combination with other insect repellents to increase effectiveness.
5. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
In conclusion, this compound, or this compound, is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there is still much to learn about the mechanism of action and long-term effects of this compound exposure, it remains an important tool in the fight against insect-borne diseases.

Synthesis Methods

N-(1-ethylpropyl)-2,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then further reacted with propylamine to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(1-ethylpropyl)-2,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. This compound works by blocking the insects' ability to detect human scent, making it difficult for them to locate and bite their human host.

properties

IUPAC Name

2,4-dimethyl-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRAAJUKGQSXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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